molecular formula C9H18N2 B2818368 1-cyclopropyl-N-methylpiperidin-4-amine CAS No. 1096334-18-7

1-cyclopropyl-N-methylpiperidin-4-amine

Cat. No.: B2818368
CAS No.: 1096334-18-7
M. Wt: 154.257
InChI Key: BFKLYKRCRPMUCU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-cyclopropyl-N-methylpiperidin-4-amine typically involves the reaction of cyclopropylamine with N-methylpiperidin-4-one under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine. The reaction conditions often include a solvent like ethanol or methanol and a controlled temperature to ensure optimal yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

1-Cyclopropyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidines and amines.

Scientific Research Applications

1-Cyclopropyl-N-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

1-Cyclopropyl-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:

    N-Cyclopropyl-1-methylpiperidin-4-amine: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the cyclopropyl group.

    1-Methylpiperidin-4-amine: Lacking the cyclopropyl group, this compound may have different reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-10-8-4-6-11(7-5-8)9-2-3-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLYKRCRPMUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096334-18-7
Record name 1-cyclopropyl-N-methylpiperidin-4-amine
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